molecular formula C17H15NO5 B557817 Fmoc-AOAc-OH CAS No. 123106-21-8

Fmoc-AOAc-OH

Cat. No.: B557817
CAS No.: 123106-21-8
M. Wt: 313,3 g/mole
InChI Key: XQLJEKGEUGUEJZ-UHFFFAOYSA-N
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Description

Fmoc-AOAc-OH: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid , is a derivative of amino acids commonly used in peptide synthesis. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group, which is crucial in the stepwise synthesis of peptides. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions.

Scientific Research Applications

Chemistry: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in the stepwise assembly of peptide chains, allowing for the creation of complex peptide structures .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: The compound is used in the synthesis of peptide-based pharmaceuticals, including antibiotics, antivirals, and anticancer agents. Its ability to protect the amino group during synthesis ensures the integrity of the peptide structure .

Industry: In the industrial sector, 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is used in the large-scale production of peptides for research and therapeutic purposes. It is also utilized in the development of novel materials and biomolecules .

Mechanism of Action

Target of Action

Fmoc-AOAc-OH, also known as Fmoc-Aoa-OH, is primarily used as a protective group in peptide synthesis . The compound’s primary targets are the functional groups of amino acids, particularly the amine groups . By attaching to these groups, this compound can protect them from unwanted chemical reactions during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protective group for amino acids during peptide synthesis . It is attached to the amino group of an amino acid, preventing it from participating in unwanted reactions . The Fmoc group is then removed under basic conditions, typically using a secondary amine nucleophile . This allows the now unprotected amino group to participate in the desired reactions .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective and sequential coupling of amino acids, which is essential for the formation of peptides with specific sequences . The removal of the Fmoc group is a key step in this pathway, as it enables the coupling of the next amino acid in the sequence .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with specific sequences . By protecting the amino groups of amino acids, it allows for the selective and sequential coupling of amino acids . This enables the synthesis of peptides that can have a wide range of biological activities, depending on their specific sequences .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal is affected by the pH of the environment, with basic conditions being required for its removal . Additionally, the temperature and solvent used can also impact the efficiency of both the protection and deprotection processes .

Future Directions

Fmoc-protected peptides and amino acids, such as Fmoc-AOAc-OH, have shown promise in various biological applications, including the formulation of biocompatible hydrogels suitable for different biomedical applications . Future research may focus on further exploring the properties and potential applications of these compounds .

Biochemical Analysis

Biochemical Properties

Fmoc-AOAc-OH plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It acts as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions are essential for the selective protection and deprotection of amino groups, ensuring the correct sequence and structure of the synthesized peptides .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, this compound ensures the accurate assembly of peptides, which are crucial for various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, modulating pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents the amino groups from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed using a base, such as piperidine, which cleaves the carbamate bond and releases the free amino group. This selective protection and deprotection mechanism is fundamental for the stepwise assembly of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound maintains its protective function for extended periods, ensuring the integrity of synthesized peptides. Degradation products can form if the compound is not stored properly, potentially affecting the efficiency of peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups during peptide synthesis without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. These adverse effects are likely due to the accumulation of degradation products or the disruption of cellular processes by excess Fmoc groups .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds. The compound’s role in these pathways ensures the correct assembly of peptides, which are essential for various metabolic processes. Additionally, this compound can influence metabolic flux by modulating the availability of free amino groups for peptide synthesis .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion. The compound can interact with binding proteins and transporters that facilitate its movement across cellular membranes. Once inside the cell, this compound localizes to the cytoplasm, where it participates in peptide synthesis. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound is predominantly localized in the cytoplasm, where it exerts its protective function during peptide synthesis. The compound’s subcellular localization is influenced by its hydrophobicity and the presence of targeting signals that direct it to specific compartments. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound, ensuring its proper function in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid typically involves the protection of the amino group of 8-aminooctanoic acid with the fluorenylmethoxycarbonyl group. This can be achieved by reacting 8-aminooctanoic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers and solid-phase synthesis techniques, where the compound is anchored to a resin and subjected to sequential addition of reagents .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The fluorenylmethoxycarbonyl group is stable under oxidative conditions, making it suitable for reactions that require oxidation steps.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, if the fluorenylmethoxycarbonyl group is removed.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the amino acid.

    Reduction: Reduced forms of the amino acid.

    Substitution: Deprotected amino acids or amino acids with new functional groups.

Comparison with Similar Compounds

  • 9-fluorenylmethoxycarbonyl-6-aminohexanoic acid
  • 9-fluorenylmethoxycarbonyl-11-aminoundecanoic acid
  • 9-fluorenylmethoxycarbonyl-5-aminovaleric acid
  • 9-fluorenylmethoxycarbonyl-4-aminobutyric acid

Uniqueness: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is unique due to its specific chain length, which provides distinct steric and electronic properties. This makes it particularly suitable for certain peptide synthesis applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLJEKGEUGUEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589246
Record name [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123106-21-8
Record name [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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